molecular formula C15H11Br B15198677 2'-Bromospiro[cyclopropane-1,9'-fluorene]

2'-Bromospiro[cyclopropane-1,9'-fluorene]

Cat. No.: B15198677
M. Wt: 271.15 g/mol
InChI Key: RJNWWNAWTVUSPY-UHFFFAOYSA-N
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Description

2’-Bromospiro[cyclopropane-1,9’-fluorene] is a chemical compound with the molecular formula C17H15Br. It is characterized by a spirocyclic structure, where a cyclopropane ring is fused to a fluorene moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromospiro[cyclopropane-1,9’-fluorene] typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide. The bromination of this intermediate product can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain the final compound .

Industrial Production Methods

While specific industrial production methods for 2’-Bromospiro[cyclopropane-1,9’-fluorene] are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2’-Bromospiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate introduces hydroxyl groups .

Scientific Research Applications

2’-Bromospiro[cyclopropane-1,9’-fluorene] has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-Bromospiro[cyclopropane-1,9’-fluorene] exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The spirocyclic structure allows for unique binding interactions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Bromospiro[cyclopentane-1,9’-fluorene]
  • 2’-Bromospiro[cyclohexane-1,9’-fluorene]

Uniqueness

2’-Bromospiro[cyclopropane-1,9’-fluorene] is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity compared to its cyclopentane and cyclohexane analogs. This structural feature makes it a valuable compound for studying spirocyclic chemistry and developing novel materials .

Properties

Molecular Formula

C15H11Br

Molecular Weight

271.15 g/mol

IUPAC Name

2'-bromospiro[cyclopropane-1,9'-fluorene]

InChI

InChI=1S/C15H11Br/c16-10-5-6-12-11-3-1-2-4-13(11)15(7-8-15)14(12)9-10/h1-6,9H,7-8H2

InChI Key

RJNWWNAWTVUSPY-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=CC=CC=C3C4=C2C=C(C=C4)Br

Origin of Product

United States

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